molecular formula C15H15N3O5S B5701630 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide

Cat. No. B5701630
M. Wt: 349.4 g/mol
InChI Key: LIEVERYAPZTHDG-UHFFFAOYSA-N
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Description

4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a benzamide derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide is not fully understood. However, it is believed that 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide exerts its effects by inhibiting the activity of enzymes, particularly carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the regulation of neurotransmitters in the brain. 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has also been shown to have anti-inflammatory, antitumor, and antimicrobial properties.

Advantages and Limitations for Lab Experiments

4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has some limitations. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide is also a potent inhibitor of enzymes, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide. One area of research could focus on the development of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide derivatives with improved potency and selectivity. Another area of research could focus on the development of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and bacterial infections. Finally, future research could focus on the elucidation of the mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide, which could provide valuable insights into its potential applications in various fields.

Synthesis Methods

The synthesis of 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide involves a multistep process that starts with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The resulting compound is then reacted with methylsulfonyl chloride to form 3-nitro-N-(methylsulfonyl)benzamide. The final step involves the reaction of 3-nitro-N-(methylsulfonyl)benzamide with methylamine to form 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide.

Scientific Research Applications

4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide has also been shown to have anti-inflammatory, antitumor, and antimicrobial properties.

properties

IUPAC Name

4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-17(24(2,22)23)13-8-6-11(7-9-13)15(19)16-12-4-3-5-14(10-12)18(20)21/h3-10H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEVERYAPZTHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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